1-(1-Methyl-1H-indol-7-yl)ethan-1-amine is a compound belonging to the class of indole derivatives, specifically categorized as a 3-alkylindole. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring structure. This specific compound features a methyl group at the 1-position and an ethanamine group at the 7-position of the indole ring, which contributes to its unique properties and potential applications in various scientific fields.
The compound can be classified under several categories:
The chemical formula is with a molecular weight of approximately 370.447 g/mol. The compound does not have any known patents or approved clinical uses, indicating it may primarily exist in experimental contexts or as a subject of research .
The synthesis of 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine typically involves several key steps:
The molecular structure of 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine can be represented using various chemical notations:
[H][C@@](N)(COC1=CN=CC(\C=C\C2=CC=NC=C2)=C1)CC1=CNC2=C1C=CC=C2This compound exhibits a complex three-dimensional structure due to its multiple functional groups, which can influence its reactivity and interactions with biological systems .
1-(1-Methyl-1H-indol-7-yl)ethan-1-amine is involved in various chemical reactions:
These reactions allow for the introduction of diverse functional groups, making this compound versatile for further chemical modifications .
The mechanism of action for 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine involves its interaction with various biomolecules:
The physical properties of 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine include:
The chemical properties are characterized by its stability under specific conditions but may vary based on environmental factors such as temperature and pH.
Further studies are needed to fully characterize its thermodynamic properties, solubility, and reactivity under different conditions to understand its potential applications better .
While 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine has not been widely studied for clinical applications, it holds potential in several scientific areas:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: